molecular formula C21H25N B12541759 2-Cyclohepten-1-amine, N,N-bis(phenylmethyl)-, (1S)- CAS No. 656223-62-0

2-Cyclohepten-1-amine, N,N-bis(phenylmethyl)-, (1S)-

Cat. No.: B12541759
CAS No.: 656223-62-0
M. Wt: 291.4 g/mol
InChI Key: IOQHHGRGWAVGEP-OAQYLSRUSA-N
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Description

2-Cyclohepten-1-amine, N,N-bis(phenylmethyl)-, (1S)- is a chemical compound with the molecular formula C21H25N It is a derivative of cycloheptene, featuring an amine group substituted with two phenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohepten-1-amine, N,N-bis(phenylmethyl)-, (1S)- typically involves the reaction of cycloheptene with benzylamine under specific conditions. The reaction is often catalyzed by a suitable catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohepten-1-amine, N,N-bis(phenylmethyl)-, (1S)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The amine group can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted amines with different functional groups.

Scientific Research Applications

2-Cyclohepten-1-amine, N,N-bis(phenylmethyl)-, (1S)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclohepten-1-amine, N,N-bis(phenylmethyl)-, (1S)- involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohepten-1-amine, N,N-bis(phenylmethyl)-: A similar compound with a different stereochemistry.

    Cycloheptene derivatives: Compounds with similar cycloheptene structures but different substituents.

    Benzylamine derivatives: Compounds with benzylamine groups attached to various cyclic or acyclic structures.

Uniqueness

2-Cyclohepten-1-amine, N,N-bis(phenylmethyl)-, (1S)- is unique due to its specific stereochemistry and the presence of two phenylmethyl groups. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

656223-62-0

Molecular Formula

C21H25N

Molecular Weight

291.4 g/mol

IUPAC Name

(1S)-N,N-dibenzylcyclohept-2-en-1-amine

InChI

InChI=1S/C21H25N/c1-2-10-16-21(15-9-1)22(17-19-11-5-3-6-12-19)18-20-13-7-4-8-14-20/h3-9,11-15,21H,1-2,10,16-18H2/t21-/m1/s1

InChI Key

IOQHHGRGWAVGEP-OAQYLSRUSA-N

Isomeric SMILES

C1CC[C@@H](C=CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1CCC(C=CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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